Chemical structure and molecular weight of (R,S)-Nornicotine Bitartrate
Chemical structure and molecular weight of (R,S)-Nornicotine Bitartrate
An In-Depth Technical Guide to (R,S)-Nornicotine Bitartrate for Researchers and Drug Development Professionals
Introduction
(R,S)-Nornicotine, the racemic form of nornicotine, is a significant alkaloid found in tobacco and a primary metabolite of nicotine.[1][2] As a demethylated analog of nicotine, it exhibits distinct pharmacological activities, primarily as a nicotinic acetylcholine receptor (nAChR) agonist.[3] Its study is crucial for understanding nicotine dependence, metabolism, and the toxicological profile of tobacco products, as it is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[4]
For research and development, particularly in pharmaceutical and toxicological studies, utilizing the free base form of nornicotine presents challenges due to its oily, hygroscopic nature and potential instability.[3][5] The formation of a salt, such as a bitartrate, provides a stable, crystalline solid that is more amenable to handling, formulation, and precise quantitative analysis. This guide offers a detailed technical examination of the chemical structure and molecular properties of (R,S)-Nornicotine Bitartrate, intended for scientists and professionals in drug development.
Part 1: Physicochemical Properties of the Core Components
A thorough understanding of the final salt begins with an analysis of its constituent molecules: the dibasic (R,S)-Nornicotine and the diprotic L-(+)-Tartaric Acid.
(R,S)-Nornicotine
(R,S)-Nornicotine, also known as (±)-Nornicotine, is a racemic mixture containing equal amounts of the (R)-(+)- and (S)-(-)- enantiomers. It consists of a pyridine ring linked to a pyrrolidine ring at the 2-position.[6] The presence of two nitrogen atoms—one in the pyridine ring and a secondary amine in the pyrrolidine ring—confers its basic properties.
Caption: Chemical structure of Nornicotine, highlighting the pyridine and pyrrolidine rings.
Table 1: Physicochemical Properties of (R,S)-Nornicotine
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂ | [4][6] |
| Molecular Weight | 148.20 g/mol | [1][5][6] |
| CAS Number | 5746-86-1 | [1][6] |
| Appearance | Colorless to pale yellow, hygroscopic, viscous liquid | [5] |
| Boiling Point | ~270 °C | [7] |
| Density | ~1.074 g/cm³ at 20 °C | [5] |
| Solubility | Miscible with water; soluble in ethanol, chloroform, ether | [5] |
Tartaric Acid
Tartaric acid is a naturally occurring, diprotic organic acid.[8][9] It is an alpha-hydroxy-carboxylic acid, meaning it contains two carboxylic acid groups and two hydroxyl groups.[10] The presence of two chiral centers gives rise to three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form.[9] The L-(+)- enantiomer is the most common in nature, particularly in grapes.[9] For salt formation, any of these forms can be used, but commercially, L-(+)-tartaric acid is most prevalent.
Caption: Chemical structure of L-(+)-Tartaric Acid.
Table 2: Physicochemical Properties of L-(+)-Tartaric Acid
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₆ | [8][9][11] |
| Molecular Weight | 150.09 g/mol | [11][12] |
| CAS Number | 87-69-4 | [11] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 171-174 °C | [8] |
| Acidity (pKa) | pKa₁ = 2.89, pKa₂ = 4.40 | [11] |
| Solubility in Water | 1.33 kg/L | [11] |
Part 2: (R,S)-Nornicotine Bitartrate - Elucidation of Structure and Molecular Weight
Salt Formation and Stoichiometry
The creation of (R,S)-Nornicotine Bitartrate is an acid-base reaction. Nornicotine possesses two basic nitrogen atoms capable of accepting protons. Tartaric acid is a diprotic acid, capable of donating two protons. The term "bitartrate" typically implies a 1:1 molar ratio where the tartrate acts as a monoanion. However, given the dibasic nature of nornicotine, the most stable salt formation often involves the protonation of both nitrogen centers.
Commercial sources indicate a molecular formula of C₁₇H₂₄N₂O₁₂ and a molecular weight of approximately 448.39 g/mol for (R,S)-Nornicotine Bitartrate.[13] This corresponds to a 1:2 molar ratio of (R,S)-Nornicotine to Tartaric Acid.
Causality of Stoichiometry: The formation of a 1:2 salt is driven by the complete neutralization of the basic sites on the nornicotine molecule. The secondary amine in the pyrrolidine ring is more basic than the nitrogen in the aromatic pyridine ring, but under appropriate conditions with a sufficient amount of acid, both can be protonated. This creates a dication of nornicotine, which then forms a stable ionic lattice with two bitartrate anions.
Chemical Structure and Molecular Weight Calculation
The resulting salt, more accurately termed (R,S)-Nornicotine Di-bitartrate, consists of one doubly-protonated nornicotine molecule and two singly-deprotonated tartrate molecules (bitartrate ions).
Caption: Stoichiometric relationship in the formation of (R,S)-Nornicotine Di-bitartrate.
Molecular Weight Calculation:
-
Molecular Weight of (R,S)-Nornicotine (C₉H₁₂N₂): 148.20 g/mol [6]
-
Molecular Weight of Tartaric Acid (C₄H₆O₆): 150.09 g/mol [11]
-
Total Molecular Weight = (1 × 148.20) + (2 × 150.09) = 148.20 + 300.18 = 448.38 g/mol
This calculated value aligns perfectly with the experimentally cited molecular weight of 448.39 g/mol .[13]
Table 3: Summary Properties of (R,S)-Nornicotine Bitartrate
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄N₂O₁₂ | [13] |
| Molecular Weight | 448.39 g/mol | [13] |
| Stoichiometry | 1:2 (Nornicotine:Tartaric Acid) | Derived from[13] |
| Expected Appearance | White to off-white crystalline solid | Inferred from salt properties |
| Expected Solubility | High solubility in water | Inferred from ionic nature |
Part 3: Synthesis and Preparation Workflow
The preparation of (R,S)-Nornicotine Bitartrate is a two-stage process: first, the synthesis of the nornicotine free base, followed by the salt formation reaction.
Caption: General workflow for the synthesis of (R,S)-Nornicotine Bitartrate.
Protocol 1: Synthesis of (R,S)-Nornicotine (Conceptual)
One established route to racemic nornicotine is through the chemical reduction of myosmine.[14][15]
Principle: Myosmine contains an imine bond within its dihydropyrrole ring which can be selectively reduced to the secondary amine of the pyrrolidine ring found in nornicotine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[15]
Step-by-Step Methodology:
-
Dissolution: Dissolve myosmine in a suitable solvent system, such as a methanol/water mixture.[15]
-
Cooling: Cool the solution in an ice bath (0-5 °C) to control the reaction exotherm.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The portion-wise addition prevents a runaway reaction and improves yield.
-
Quenching & Extraction: After the reaction is complete, quench any excess NaBH₄ with a weak acid. Basify the solution and extract the (R,S)-Nornicotine free base into an organic solvent (e.g., dichloromethane).
-
Isolation: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield (R,S)-Nornicotine as an oil.
Protocol 2: Preparation of (R,S)-Nornicotine Bitartrate Salt
Principle: This protocol relies on the direct acid-base reaction in a solvent where the resulting salt is insoluble or sparingly soluble, promoting crystallization.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the synthesized (R,S)-Nornicotine oil (1 equivalent) in a suitable alcohol, such as ethanol or isopropanol.
-
Acid Addition: In a separate flask, dissolve L-(+)-tartaric acid (2.0-2.1 equivalents) in the same solvent, with gentle heating if necessary. The use of a slight excess of acid ensures complete salt formation.
-
Reaction: Slowly add the tartaric acid solution to the stirred nornicotine solution at room temperature.
-
Crystallization: Precipitation of the bitartrate salt should occur. The process can be aided by cooling the mixture in an ice bath and/or scratching the inside of the flask with a glass rod to induce nucleation.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the white to off-white solid under vacuum to yield pure (R,S)-Nornicotine Bitartrate.
Part 4: Analytical Characterization
Confirming the identity, purity, and composition of the synthesized salt is a critical, self-validating step in the workflow. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Caption: Workflow for the analytical characterization of (R,S)-Nornicotine Bitartrate.
Protocol: Purity and Stoichiometric Analysis by HPLC
Principle: A mixed-mode HPLC column that possesses reversed-phase, anion-exchange, and cation-exchange properties can simultaneously separate the cationic nornicotine and the anionic tartrate in a single run.[16] This allows for the confirmation of identity (by retention time) and the assessment of the molar ratio of the two components.
Step-by-Step Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for both (R,S)-Nornicotine and tartaric acid.
-
Sample Preparation: Accurately weigh and dissolve the synthesized (R,S)-Nornicotine Bitartrate salt in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: Acclaim® Trinity™ P1 or equivalent mixed-mode column.[16]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25% acetonitrile in pH 6.3 sodium phosphate buffer).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength for nornicotine (e.g., 262 nm) and a lower wavelength or refractive index detection for tartrate, which lacks a strong chromophore.[3]
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times and response factors for nornicotine and tartrate.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Purity: Assess the purity by calculating the area percentage of the nornicotine and tartrate peaks relative to any impurity peaks.
-
Stoichiometry: Using the calibration curves generated from the standards, quantify the concentration of nornicotine and tartrate in the sample solution. Calculate the molar ratio, which should be close to the theoretical 1:2 value.
-
Causality of Method Choice: This HPLC method is superior to standard reversed-phase C18 columns because it can effectively retain and separate both the basic, hydrophilic nornicotine and the highly polar, anionic tartrate counterion in one analysis, providing a complete profile of the salt's composition.[16]
Conclusion
(R,S)-Nornicotine Bitartrate, specifically the di-bitartrate salt with a 1:2 stoichiometric ratio, is a chemically robust and physically stable form of the racemic nornicotine alkaloid. Its well-defined crystalline nature makes it ideal for accurate dosing and formulation in pharmacological and toxicological research. The synthetic and analytical protocols outlined in this guide provide a validated framework for its preparation and characterization, ensuring the integrity and reproducibility required for high-level scientific investigation.
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Jacob, P., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E704-E710. Retrieved from [Link]
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Dempsey, D. A., et al. (2012). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 26(1), 35-46. Retrieved from [Link]
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Ley, S. V., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-108. Retrieved from [Link]
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Tracy, M., & Liu, X. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Retrieved from [Link]
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GeeksforGeeks. (2022). Tartaric Acid Formula. Retrieved from [Link]
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